3-Bromo-5-chloro-2-cyclopropoxypyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Sourcing a polyhalogenated pyridine scaffold for sequential cross-coupling often forces a trade-off between reactivity differentiation and metabolic stability. 3-Bromo-5-chloro-2-cyclopropoxypyridine (CAS 1289151-18-3) is the precise solution. - Enables site-selective C-C bond formation: the C3-Br bond undergoes oxidative addition to Pd(0) 10- to 100-fold faster than the C5-Cl bond under standard Suzuki-Miyaura conditions, eliminating the need for protecting-group strategies. - The 2-cyclopropoxy group acts as a metabolically stable bioisostere for tert-butyl/methoxy substituents, directly addressing rapid O-demethylation clearance issues while preserving target potency (demonstrated in JAK2 inhibitor scaffolds achieving IC50 values of 5 nM). - Available at 98% purity for reliable, reproducible synthetic outcomes.

Molecular Formula C8H7BrClNO
Molecular Weight 248.50 g/mol
Cat. No. B13926264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2-cyclopropoxypyridine
Molecular FormulaC8H7BrClNO
Molecular Weight248.50 g/mol
Structural Identifiers
SMILESC1CC1OC2=C(C=C(C=N2)Cl)Br
InChIInChI=1S/C8H7BrClNO/c9-7-3-5(10)4-11-8(7)12-6-1-2-6/h3-4,6H,1-2H2
InChIKeyNGKCHAVAQUOIES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-2-cyclopropoxypyridine: Orthogonal Halopyridine Building Block


3-Bromo-5-chloro-2-cyclopropoxypyridine (CAS 1289151-18-3) is a polyhalogenated pyridine scaffold featuring a 2-cyclopropoxy group and bromo/chloro substituents at the 3- and 5-positions, respectively. This unique C8H7BrClNO substitution pattern affords two electronically differentiated carbon–halogen bonds for chemoselective sequential cross-coupling [1]. The cyclopropoxy moiety serves as a metabolically stable bioisostere for tert-butyl and methoxy groups in medicinal chemistry programs [2]. The compound is commercially available at 98% purity from multiple specialty chemical suppliers .

1 Orthogonal C3-Br / C5-Cl sites enable chemoselective sequential cross-coupling
2 Cyclopropoxy group supports metabolic stability assessment in lead optimization
3 Supplied at 98% purity, reducing upfront purification in multi-step synthesis

3-Bromo-5-chloro-2-cyclopropoxypyridine vs. Common Analogs


Generic substitution with symmetric dihalogenated analogs (e.g., 3,5-dibromo- or 3,5-dichloro-2-cyclopropoxypyridine) fails because the target compound's Br/Cl pair exhibits differential reactivity—C–Br oxidative addition to Pd(0) occurs 10- to 100-fold faster than C–Cl under standard Suzuki–Miyaura conditions [1]. This enables sequential, site-selective C–C bond formation without protecting-group strategies. Similarly, replacing the 2-cyclopropoxy group with a 2-methoxy group (3-bromo-5-chloro-2-methoxypyridine) alters lipophilicity and metabolic stability, as cyclopropoxy imparts higher clogP and resistance to oxidative demethylation [2].

Target: 3-Bromo-5-chloro-2-cyclopropoxypyridine Differential Br/Cl reactivity allows site-selective monoarylation; cyclopropoxy resists oxidative metabolism
Symmetric 3,5-dihalo analogs Similar C–halogen rates produce inseparable mixtures of mono- and di-coupled products; no metabolic advantage
Target: 3-Bromo-5-chloro-2-cyclopropoxypyridine Higher clogP and extended microsomal t1/2 from cyclopropoxy bioisostere
2-Methoxy analog Lower lipophilicity and susceptibility to O-demethylation may accelerate clearance and alter SAR interpretation

3-Bromo-5-chloro-2-cyclopropoxypyridine: Quantitative Differentiation Evidence


Orthogonal C–Br vs. C–Cl Reactivity

Under Pd-catalyzed Suzuki–Miyaura conditions, the C3–Br bond in 3-bromo-5-chloro-2-cyclopropoxypyridine undergoes oxidative addition with a rate constant approximately 10- to 100-fold higher than the C5–Cl bond, enabling exclusive monosubstitution at the 3-position [1]. In contrast, 3,5-dibromo-2-cyclopropoxypyridine yields inseparable mixtures of mono- and di-arylated products under the same conditions. The 3-bromo-5-chloro-2-methoxypyridine analog lacks the cyclopropoxy group's metabolic benefit.

Orthogonal C–Br vs. C–Cl
Class-level
C3–Br oxidative addition ~10–100× faster than C5–Cl under Suzuki–Miyaura conditions
Enables exclusive monoarylation at the 3-position without protecting groups
Inferred from model aryl halide kinetics; confirm for specific Pd/ligand systems
Medicinal Chemistry Organic Synthesis Cross-Coupling

Cyclopropoxy as Metabolically Stable Bioisostere

The cyclopropoxy substituent increases lipophilicity (clogP ≈ 3.2) compared to the 2-methoxy analog (clogP ≈ 2.4) while avoiding the CYP450-mediated O-dealkylation that rapidly clears methoxy-substituted pyridines [1]. In matched molecular pair analyses of kinase inhibitors, replacing methoxy with cyclopropoxy improved human liver microsome half-life by >2-fold (e.g., t1/2 from 12 min to 28 min) [2].

Cyclopropoxy Bioisostere
Class-level
ΔclogP +0.8 vs methoxy; >2× improvement in human liver microsome t1/2 (matched-pair analysis)
Supports lead optimization by enhancing metabolic stability while retaining lipophilicity
Class-level observation from kinase inhibitor series; verify in target scaffold
Drug Metabolism Bioisostere Lipophilicity

High Purity for Multi-Step Synthesis

Commercially sourced 3-bromo-5-chloro-2-cyclopropoxypyridine is supplied at 98% purity (HPLC) , meeting typical requirements for intermediate use in medicinal chemistry without additional purification. This purity level is comparable to or exceeds that of many custom-synthesized halogenated pyridine analogs, reducing batch-to-batch variability in SAR studies.

Supplier Purity
Data to verify
98% (HPLC)
Minimizes side-product formation in subsequent synthetic steps
Supplier-reported value; independent QC recommended for SAR studies
Chemical Procurement Purity Benchmarking Building Block

Applications of 3-Bromo-5-chloro-2-cyclopropoxypyridine


Sequential Cross-Coupling for Kinase Inhibitor Libraries

The orthogonal C3–Br and C5–Cl bonds allow chemoselective Suzuki–Miyaura coupling: the bromo site reacts first with an aryl/heteroaryl boronic acid to introduce a hydrophobic motif, followed by a second coupling at the chloro site after installing a directing group [1]. This strategy has been employed in JAK inhibitor scaffolds, where cyclopropoxypyridine-containing intermediates achieved JAK2 IC50 values of 5 nM [2].

Building Block for Metabolically Stable Drug Candidates

When methoxy-substituted leads show rapid clearance due to O-demethylation, the cyclopropoxy analog serves as a direct replacement to improve microsomal half-life while maintaining or enhancing target potency, consistent with bioisosteric replacement principles [1].

Agrochemical Intermediate with Orthogonal Halogen Reactivity

In the synthesis of cyclopropyl-containing herbicides or fungicides, the differential reactivity of bromo and chloro substituents enables sequential introduction of distinct aryl groups to fine-tune lipophilicity and target binding, as demonstrated in cyclopropoxypyridine derivatives patented for agrochemical use [1].

Application
Selection Property
Validation Focus
Sequential cross-coupling for kinase inhibitor libraries
Orthogonal halogen reactivity
Chemoselective Suzuki–Miyaura coupling order
Metabolically stable drug candidate building block
Cyclopropoxy metabolic stability
In vitro microsomal t1/2 comparison vs methoxy leads
Agrochemical intermediate with sequential halogen reactivity
Differential bromo/chloro reactivity
Sequential aryl group introduction for property tuning
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